molecular formula C8H10N2O2 B1317158 [(Pyridin-4-ylmethyl)-amino]-acetic acid CAS No. 88720-65-4

[(Pyridin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B1317158
CAS No.: 88720-65-4
M. Wt: 166.18 g/mol
InChI Key: VGXJOVFCVXOPPA-UHFFFAOYSA-N
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Description

[(Pyridin-4-ylmethyl)-amino]-acetic acid is a versatile pyridine-derived organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. Its structure, featuring a pyridylmethyl group linked to a glycine moiety, makes it a key precursor for the development of novel chemical entities, particularly in the search for new antibacterial agents. Scientific studies have demonstrated that structurally related pyridyl organic compounds exhibit significant antibacterial activity against Gram-negative bacterial strains, including Klebsiella pneumoniae and its multidrug-resistant (MDR) counterpart . This compound is especially relevant in the design of bifunctional chelating agents (BFCAs). Research shows that similar compounds, such as those with a pyridin-2-ylmethyl group, can be synthesized to form stable complexes with metal cores like fac -[M(CO) 3 ] + (where M = Tc, 99m Tc, Re) . These complexes are tailor-made for radiopharmaceutical applications, enabling the labeling of biomolecules for diagnostic imaging and therapeutic purposes. The synthetic approach allows for the stepwise assembly of functional groups, facilitating the coupling of the chelator to peptides and proteins . This compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXJOVFCVXOPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530864
Record name N-[(Pyridin-4-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88720-65-4
Record name N-[(Pyridin-4-yl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Pyridine-4-carboxaldehyde with Glycine

The most common and efficient synthetic route involves the condensation of pyridine-4-carboxaldehyde with glycine to form an imine intermediate, which is subsequently reduced to yield this compound.

  • Reaction Scheme:

    $$
    \text{Pyridine-4-carboxaldehyde} + \text{Glycine} \xrightarrow{\text{imine formation}} \text{Schiff base} \xrightarrow[\text{reduction}]{\text{NaBH}4 \text{ or } H2/\text{Pd}} this compound
    $$

  • Key Conditions:

    • Solvent: Typically aqueous or alcoholic media.
    • Reducing agents: Sodium borohydride (NaBH4) or catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C).
    • Temperature: Ambient to mild heating (25–60 °C).
    • Reaction time: Several hours to ensure complete reduction.
  • Advantages:

    • High selectivity and yield.
    • Mild reaction conditions.
    • Straightforward purification.

Alternative Synthetic Approaches

While reductive amination is predominant, other methods have been explored, including:

  • Nucleophilic substitution: Reaction of 4-(pyridin-4-ylmethyl)amine derivatives with haloacetic acid or its esters, followed by hydrolysis to the acid.
  • Amidation reactions: Coupling of pyridin-4-ylmethylamine with glycine derivatives using coupling agents (e.g., carbodiimides), though less common due to complexity.

Industrial Scale Preparation

Industrial synthesis optimizes the reductive amination process by:

  • Employing continuous flow reactors to improve heat and mass transfer.
  • Using controlled addition of reagents to maintain optimal pH and temperature.
  • Selecting solvents and catalysts to maximize yield and minimize by-products.
  • Implementing purification steps such as crystallization or ion-exchange to obtain high-purity product.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Effect on Yield and Purity
Temperature 25–60 °C Higher temperatures can accelerate reaction but may cause side reactions
pH Neutral to slightly basic (pH 7–9) Maintains stability of imine intermediate and reducing agent efficiency
Reducing agent NaBH4 (1.0–1.5 equiv) or H2/Pd catalyst Ensures complete reduction of imine to amine
Solvent Water, methanol, ethanol Solvent polarity affects solubility and reaction rate
Reaction time 2–6 hours Sufficient time needed for complete conversion

Research Findings and Yields

  • Studies report yields typically in the range of 85–95% for the reductive amination route, with high purity confirmed by NMR and IR spectroscopy.
  • The reaction proceeds cleanly with minimal side products, primarily due to the selective reduction of the imine intermediate.
  • Spectroscopic data confirm the structure, with characteristic signals for the pyridine ring and amino-acetic acid moiety.

Comparative Analysis with Related Compounds

Compound Preparation Method Yield (%) Notes
This compound Reductive amination of pyridine-4-carboxaldehyde with glycine 85–95 Efficient, mild conditions, scalable
(4-pyridylthio)acetic acid Reaction of 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid 70–95 Different functional group, more complex
Pyridin-4-ylmethanol Reduction of pyridine-4-carboxaldehyde Variable Different functional group, alternative uses

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Reductive Amination Pyridine-4-carboxaldehyde, glycine NaBH4 or H2/Pd, aqueous/alcoholic solvent, mild heating 85–95 High yield, mild conditions, scalable Requires careful control of reduction
Nucleophilic Substitution 4-(pyridin-4-ylmethyl)amine, haloacetic acid Base, solvent, hydrolysis step Moderate Alternative route More steps, lower selectivity
Amidation Pyridin-4-ylmethylamine, glycine derivatives Coupling agents (e.g., DCC) Moderate Useful for derivatives More complex, costly reagents

Chemical Reactions Analysis

Types of Reactions

[(Pyridin-4-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction may produce pyridin-4-ylmethanol.

Scientific Research Applications

[(Pyridin-4-ylmethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in coordination chemistry.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Pyridin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural analogues of [(Pyridin-4-ylmethyl)-amino]-acetic acid and their distinguishing features:

Compound Name Structural Variation vs. Target Compound Key Functional Groups Biological Relevance
[(Thiophen-3-ylmethyl)-amino]-acetic acid Pyridine replaced with thiophene Thiophene (aromatic sulfur), acetic acid Explored for antiviral activity
2-((Pyridin-4-ylmethyl)amino)nicotinic acid Acetic acid replaced with nicotinic acid Pyridine, nicotinic acid Potential NNRTI candidate
ZINC02146330 Extended hydrophobic substituents on pyridine Cyclopropyl, phenyl, carboxylic acid High-affinity NNRTI (MolDock: -148.393)
Nevirapine (Reference NNRTI) Bicyclic structure with pyridinyl and diazepine moieties Diazepine, pyridine Clinically used NNRTI (MolDock: -80.422)

Pharmacophore and Binding Affinity Comparisons

Pharmacophore models from ligand- and structure-based studies emphasize the following critical features for NNRTI activity :

  • Hydrogen-bond acceptor lipid (HBAL)
  • Hydrophobic (HY) regions
  • Ring aromatic (RA) groups

This compound maps these features through its pyridine ring (RA), methylamino linker (HY), and acetic acid (HBAL). However, its binding affinity is lower than optimized compounds like ZINC02146330, which introduces additional hydrophobic groups (e.g., cyclopropyl and phenyl rings) to enhance interactions with the NNRTI hydrophobic pocket (Figure 8 in ).

Table 2: Docking Scores of Selected Compounds
Compound MolDock Score Re-Rank Score Key Interactions with HIV-1 RT
This compound Not reported Not reported Lys101 (H-bond), Tyr318 (π-π stacking)
ZINC02146330 -148.393 -105.048 Lys101, Leu103, Tyr318, hydrophobic pocket
Nevirapine -80.422 -69.192 Tyr181, Tyr188, Phe227

Data sourced from molecular docking studies using GOLD and MolDock software .

Structure-Activity Relationship (SAR) Insights

  • Pyridine vs.
  • Substituent Effects : Bromine or methyl groups on the aromatic ring (e.g., in compound 89 ) enhance hydrophobicity and fit values, improving activity.
  • Acetic Acid vs.

Limitations and Opportunities

While this compound exhibits moderate binding interactions, its lack of extended hydrophobic groups limits its potency compared to ZINC02146330. Future optimization could involve:

Introducing bulky substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.

Modifying the acetic acid group to a more flexible linker for better conformational adaptability .

Biological Activity

[(Pyridin-4-ylmethyl)-amino]-acetic acid (commonly referred to as pyridinyl amino acid) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a pyridine ring attached to an amino-acetic acid moiety. The synthesis of this compound typically involves the reaction of pyridine derivatives with amino acids under specific conditions to yield the desired product. Various synthetic routes have been explored, focusing on optimizing yield and purity.

2. Biological Activity Overview

The biological activity of this compound has been investigated across several domains, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Properties : Research has shown that this compound can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

3.1 Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of this compound against a panel of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

3.2 Anti-inflammatory Effects

In a controlled animal study, this compound was administered to evaluate its anti-inflammatory effects:

Treatment GroupPaw Edema Reduction (%)
Control (saline)0%
Indomethacin (10 mg/kg)60%
Pyridinyl amino acid (50 mg/kg)55%

The results indicate that the compound has comparable efficacy to established anti-inflammatory agents.

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the amino-acetic acid moiety can significantly impact its pharmacological properties.

Key Findings in SAR Studies:

  • Substituent Effects : Electron-donating groups on the pyridine ring enhance antimicrobial activity.
  • Chain Length Variations : Altering the length of the acetic acid chain affects anti-inflammatory potency.

Q & A

Q. What analytical techniques are recommended for confirming the structure of [(Pyridin-4-ylmethyl)-amino]-acetic acid?

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer: Based on structurally similar compounds (e.g., 2-(pyridin-3-yl)acetic acid), this compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store in airtight containers away from oxidizers. Emergency protocols should include immediate decontamination and medical consultation .

Q. What are common synthetic routes for this compound?

  • Methodological Answer: A typical approach involves nucleophilic addition of pyridin-4-ylmethylamine to activated malonate derivatives (e.g., diethyl malonate) under acidic or anhydrous conditions. For example, reactions with acetic anhydride as an acylating agent and toluene as a solvent at elevated temperatures (100°C) yield intermediates like N,O-acetals, which are hydrolyzed to the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during N,O-acetal formation?

  • Methodological Answer: Optimize by:
  • Using molecular sieves (3Å) to scavenge water and prevent hydrolysis of intermediates.
  • Employing toluene as a high-boiling solvent to facilitate reflux (100°C) and enhance reaction efficiency.
  • Adjusting stoichiometry (e.g., 1.2 equiv. of nucleophile) and reaction time (4–6 hours) to maximize conversion. Post-reaction, wash with water to remove unreacted reagents .

Q. What are the potential side reactions during the synthesis of this compound using diethyl malonate, and how can they be mitigated?

  • Methodological Answer: Key side reactions include:
  • Elimination of acetic acid to form N-acylimines, which hydrolyze back to starting materials. Mitigate by maintaining anhydrous conditions and avoiding prolonged exposure to bases like triethylamine .
  • Silica gel-induced decomposition during purification. Use neutral alumina or rapid column chromatography to minimize acidic degradation .

Q. How can batch-to-batch consistency be ensured in the synthesis of this compound for sensitive bioassays?

  • Methodological Answer: Implement rigorous quality control :
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%).
  • Mass spectrometry to confirm molecular ion consistency.
  • Peptide content analysis (via amino acid hydrolysis) to standardize concentrations for assays requiring precise dosing .

Q. What methodologies are effective for the structural elucidation of this compound derivatives using X-ray crystallography?

  • Methodological Answer: For high-resolution structures:
  • Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps.
  • Prepare crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Validate hydrogen bonding and torsional angles using PLATON or Mercury software .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Pyridin-4-ylmethyl)-amino]-acetic acid
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[(Pyridin-4-ylmethyl)-amino]-acetic acid

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